Spiropentaneacetic acid is derived from the reaction of hydroxymethylallenes with specific reagents, leading to the formation of spiropentane structures. It is classified under organic acids and is recognized for its role in biochemical pathways related to fatty acid metabolism. The compound's synthesis often involves enantioselective methods that yield high diastereocontrol, making it a subject of interest in synthetic organic chemistry .
The synthesis of spiropentaneacetic acid can be achieved through several methodologies, primarily focusing on enantioselective reactions. One notable method involves the treatment of hydroxymethylallenes with zinc diiodide and a dioxaborolane ligand, yielding high yields and enantiomeric ratios .
The molecular structure of spiropentaneacetic acid is defined by its spiro configuration, which contributes to its unique chemical properties. The compound features a pentane backbone with an acetic acid functional group attached.
The presence of the spiro carbon creates a three-dimensional arrangement that influences the compound's reactivity and interaction with biological targets .
Spiropentaneacetic acid participates in various chemical reactions, particularly those involving fatty acid metabolism. Its primary role as an inhibitor of medium-chain acyl-CoA dehydrogenase highlights its significance in biochemical pathways.
The mechanism of action for spiropentaneacetic acid revolves around its ability to inhibit specific enzymes involved in fatty acid metabolism. By targeting medium-chain acyl-CoA dehydrogenase, it disrupts the normal metabolic pathway of fatty acids, leading to altered energy production and potential therapeutic effects.
The physical and chemical properties of spiropentaneacetic acid contribute to its functionality as a biochemical agent.
Spiropentaneacetic acid has several scientific applications due to its biochemical properties:
Research continues into optimizing the synthesis routes for spiropentaneacetic acid and exploring its broader applications in pharmacology and biochemistry . The ongoing investigation into its mechanism of action may lead to new therapeutic strategies targeting metabolic diseases.
Spiropentaneacetic acid, systematically named 2-{spiro[2.2]pentan-1-yl}acetic acid, is an organic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol [1] [3]. Its structure features a unique spiro[2.2]pentane ring system—a bicyclic scaffold where two cyclopropane rings share a single carbon atom (the spiro atom). The acetic acid moiety (-CH₂COOH) is attached directly to one of the cyclopropane rings, conferring both steric strain and chemical reactivity [3] [6]. This configuration results in significant bond angle distortion due to the strained cyclopropane rings (internal angles of 60° vs. the ideal tetrahedral angle of 109.5°), influencing its electronic properties and biological interactions.
Table 1: Key Chemical Descriptors of Spiropentaneacetic Acid
Property | Value/Descriptor |
---|---|
IUPAC Name | 2-{spiro[2.2]pentan-1-yl}acetic acid |
CAS Registry Number | 14364-43-3 |
Molecular Formula | C₇H₁₀O₂ |
Molecular Weight | 126.15 g/mol |
Structural Features | Bicyclic spiro[2.2]pentane core with acetic acid substituent |
InChI Key | QCHONAIUFANQKE-UHFFFAOYSA-N |
The carboxylic acid group exhibits typical properties of organic acids (pKa ≈ 4–5), enabling salt formation and nucleophilic reactions. Spectroscopic characterization includes ¹³C-NMR signals for the spiro carbon (quaternary carbon at ~50 ppm) and cyclopropane ring carbons (5–15 ppm), alongside IR absorption at ~1710 cm⁻¹ for the carbonyl group [3].
Spiropentaneacetic acid emerged prominently in scientific literature in the early 1990s through investigations into fatty acid oxidation inhibitors. A pivotal 1991 study identified it as a selective inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme critical in mitochondrial β-oxidation [2]. Unlike earlier inhibitors like methylenecyclopropylacetic acid (MCPA), which affected multiple metabolic pathways, spiropentaneacetic acid’s specificity stemmed from its distinct mechanism—forming a tight, non-covalent complex with MCAD’s flavin adenine dinucleotide (FAD) cofactor without irreversible covalent modification [2] [6]. This discovery positioned it as a refined biochemical tool for studying fatty acid metabolism disorders.
Synthetic routes to spiropentaneacetic acid were developed concurrently. Early methods involved functionalization of spiro[2.2]pentane precursors, often derived from cyclopropanation reactions. Modern commercial synthesis (e.g., Enamine Ltd.) achieves high purity (≥95%) for research applications [3].
Role in Organic Synthesis
The spiro[2.2]pentane unit is a high-energy scaffold due to significant ring strain (≈70 kcal/mol). This strain drives unique reactivity, enabling ring-opening reactions or serving as a rigid spacer in supramolecular chemistry. Spiropentaneacetic acid’s carboxylic acid group allows derivatization into esters, amides, or ketones, facilitating the construction of complex architectures like spirooxindoles—privileged structures in drug discovery [5] [8].
Medicinal Chemistry and Biochemical Applications
Spiropentaneacetic acid’s primary pharmacological significance lies in its specific inhibition of MCAD. Research demonstrates that it suppresses fatty acid oxidation in vivo by >50% at concentrations of 6–100 µM, inducing dicarboxylic aciduria (excretion of dicarboxylic acids) in animal models without disrupting amino acid metabolism [2] [6]. This specificity contrasts with MCPA, which inhibits both MCAD and short-chain acyl-CoA dehydrogenase (SCAD) and interferes with amino acid catabolism [2].
Table 2: Comparative Inhibitory Profiles of Spiropentaneacetic Acid and Analogues
Inhibitor | Target Enzymes | Specificity | Proposed Mechanism |
---|---|---|---|
Spiropentaneacetic acid | Medium-chain acyl-CoA dehydrogenase | High | Tight non-covalent binding to FAD |
Methylenecyclopropylacetic acid | SCAD, MCAD, IVD* | Low | Covalent FAD adduct formation |
4-Pentenoic acid | Multiple dehydrogenases | Low | Metabolite-based irreversible binding |
SCAD: Short-chain acyl-CoA dehydrogenase; IVD: Isovaleryl-CoA dehydrogenase.
Furthermore, spiropentaneacetic acid has inspired the design of anticancer spirocompounds. Though not directly cytotoxic, its spirocyclic motif is integral to bioactive molecules like spirotryprostatin A (microtubule disruptor) and MI-888 (MDM2-p53 interaction inhibitor) [5]. The spiro[2.2]pentane core enhances metabolic stability and target selectivity by restricting conformational flexibility, a strategy exploited in developing kinase inhibitors and anti-inflammatory agents [5] [7] [8].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5